1,1,2,3-Tetradeuterio-2-phenylpropane-1,3-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Phenyl-1,3-propanediol-d4 is a deuterated derivative of 2-Phenyl-1,3-propanediol, which is a compound used in various biochemical and pharmaceutical applications. The deuterium labeling (d4) indicates that four hydrogen atoms in the molecule have been replaced with deuterium, a stable isotope of hydrogen. This compound is often used in research to study metabolic pathways and enzyme reactions due to its stability and unique properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 2-Phenyl-1,3-propanediol typically involves the reduction of diethyl phenylmalonate. One common method involves using sodium borohydride (NaBH4) as the reducing agent in the presence of an alkali metal dihydrogen phosphate buffer . The reaction conditions are carefully controlled to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of 2-Phenyl-1,3-propanediol follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to maintain high throughput and consistency. The use of automated systems ensures precise control over reaction conditions, leading to efficient and scalable production .
Chemical Reactions Analysis
Types of Reactions
2-Phenyl-1,3-propanediol-d4 undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide to convert the alcohol groups into carbonyl groups.
Reduction: Reduction reactions can further modify the compound, often using agents like lithium aluminum hydride (LiAlH4).
Substitution: Halogenation and other substitution reactions can introduce different functional groups into the molecule
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce various alcohol derivatives .
Scientific Research Applications
2-Phenyl-1,3-propanediol-d4 is widely used in scientific research due to its stability and unique properties. Some of its applications include:
Chemistry: Used as a labeled substrate in studying enzyme kinetics and metabolic pathways.
Biology: Employed in the study of lipid metabolism and other biochemical processes.
Medicine: Investigated for its potential use in drug development and as a reference standard in pharmacokinetic studies.
Industry: Utilized in the synthesis of various pharmaceuticals and as an intermediate in organic synthesis .
Mechanism of Action
The mechanism of action of 2-Phenyl-1,3-propanediol-d4 involves its interaction with specific enzymes and metabolic pathways. The deuterium atoms in the molecule provide stability and resistance to metabolic degradation, making it an ideal compound for studying enzyme-catalyzed reactions. The molecular targets and pathways involved include various dehydrogenases and oxidoreductases, which play crucial roles in metabolic processes .
Comparison with Similar Compounds
Similar Compounds
2-Phenyl-1,3-propanediol: The non-deuterated form of the compound, used in similar applications but with different stability and reactivity profiles.
1-Phenyl-1,2-ethanediol: Another phenyl-substituted diol with different chemical properties and applications.
2-Methyl-2-propyl-1,3-propanediol: A structurally similar compound with distinct uses in organic synthesis
Uniqueness
2-Phenyl-1,3-propanediol-d4 is unique due to its deuterium labeling, which provides enhanced stability and resistance to metabolic degradation. This makes it particularly valuable in research applications where precise tracking of metabolic pathways is required .
Properties
Molecular Formula |
C9H12O2 |
---|---|
Molecular Weight |
156.21 g/mol |
IUPAC Name |
1,1,2,3-tetradeuterio-2-phenylpropane-1,3-diol |
InChI |
InChI=1S/C9H12O2/c10-6-9(7-11)8-4-2-1-3-5-8/h1-5,9-11H,6-7H2/i6D,7D2,9D |
InChI Key |
BPBDZXFJDMJLIB-ZNAYNQTHSA-N |
Isomeric SMILES |
[2H]C(C([2H])(C1=CC=CC=C1)C([2H])([2H])O)O |
Canonical SMILES |
C1=CC=C(C=C1)C(CO)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.